molecular formula C22H26N2O3S B4066873 2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

Cat. No. B4066873
M. Wt: 398.5 g/mol
InChI Key: WUGUMESBKUVGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is 398.16641387 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Profile of Quinoxalinone and Derivatives

Quinoxalinone derivatives, including 2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone, have shown considerable pharmacological actions. These compounds are utilized in organic synthesis for creating both natural and synthetic compounds due to their versatile chemical structures. They have been reported to exhibit antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their efficacy and safety have made them a tool for chemists to develop newer derivatives that may serve as better therapeutic agents (Ramli, Moussaif, Karrouchi, & Essassi, 2014).

Applications in Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which are closely related to the quinoxalinone structure, have been extensively researched for their applications in electronic devices. These compounds are incorporated into π-extended conjugated systems for the creation of novel optoelectronic materials. The derivatives have been used in luminescent small molecules and chelate compounds, highlighting their applications related to photo- and electroluminescence. Such materials are valuable for the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the potential of quinoxalinone derivatives in the field of advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Corrosion Inhibition

Quinoline derivatives have been identified as effective anticorrosive materials. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them suitable for protecting metals against corrosion. This application is particularly relevant in industrial settings where corrosion can lead to significant economic losses (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Significance

Quinoline and its derivatives have been the subject of numerous patents for their therapeutic significance. These compounds are clinically significant drugs used for treating a variety of human diseases and disorders, especially cancer and malaria. The broad spectrum of activities exhibited by quinoline derivatives, including antimicrobial, anti-inflammatory, and antidiabetic activities, underscores their importance in modern therapeutics (Hussaini, 2016).

properties

IUPAC Name

2-methyl-4-(4-methylsulfanylphenyl)-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-14-19(22(26)24-10-12-27-13-11-24)20(15-6-8-16(28-2)9-7-15)21-17(23-14)4-3-5-18(21)25/h6-9,20,23H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGUMESBKUVGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)SC)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
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2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
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2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
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2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
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2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
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2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

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